molecular formula C13H12ClF3N2O B2770400 (1E,4E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)penta-1,4-dien-3-one CAS No. 303997-44-6

(1E,4E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)penta-1,4-dien-3-one

Cat. No. B2770400
M. Wt: 304.7
InChI Key: XGQVGRUTOQEKGI-VNKDHWASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1E,4E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)penta-1,4-dien-3-one is a useful research compound. Its molecular formula is C13H12ClF3N2O and its molecular weight is 304.7. The purity is usually 95%.
BenchChem offers high-quality (1E,4E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)penta-1,4-dien-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1E,4E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)penta-1,4-dien-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

Research has demonstrated the compound's versatility in organic synthesis. For instance, it has been used in the synthesis of new pyridines with oligocations and oxygen nucleophiles through nucleophilic substitution reactions (Schmidt, Mordhorst, & Habeck, 2002). Moreover, it participates in nucleophilic reactions with vinyl and aromatic halides, showcasing its reactivity and the potential to generate a variety of structurally diverse compounds (Koch, Feng, Hopkins, & Streitwieser, 1993).

Catalysis

The compound and its related structures have been explored for their catalytic properties, particularly in the formation of N-heterocyclic carbene complexes of platinum. These complexes exhibit significant activity in ligand substitution reactions, indicating their potential in catalysis (Owen, Labinger, & Bercaw, 2004).

Material Science

In material science, derivatives of this compound have been utilized in the development of new materials with promising optical and electronic properties. The synthesis and structural characterization of novel interaction products with iodine have been reported, highlighting their potential in creating materials with unique properties (Chernov'yants, Burykin, Starikova, & Erofeev, 2011).

Molecular Design

The compound's derivatives have also been involved in the design of molecular structures for specific applications. For example, the synthesis, growth, crystal structure, and analysis of new π-conjugated organic materials based on methyl pyridinium compounds demonstrate their use in designing materials with tailored optical and electronic characteristics (Antony et al., 2019).

properties

IUPAC Name

(1E,4E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)penta-1,4-dien-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClF3N2O/c1-19(2)6-5-10(20)3-4-12-11(14)7-9(8-18-12)13(15,16)17/h3-8H,1-2H3/b4-3+,6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQVGRUTOQEKGI-VNKDHWASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C=CC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)/C=C/C1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E,4E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)penta-1,4-dien-3-one

Disclaimer and Information on In-Vitro Research Products

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